

In-Depth Pharmacological Profile of Drinabant (AVE-1625)

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Compound of Interest

Compound Name: *Drinabant*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor. Initially investigated for a range of therapeutic applications including obesity, schizophrenia, and other central nervous system disorders, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of **Drinabant**, detailing its binding affinities, functional activities, and effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Drinabant functions as a selective antagonist of the CB1 receptor.^{[1][2]} Some evidence also suggests it may act as an inverse agonist, meaning it can reduce the constitutive activity of the receptor in the absence of an agonist. By blocking the CB1 receptor, **Drinabant** modulates the endocannabinoid system, which is involved in regulating appetite, energy balance, and cognitive functions.^{[1][2]}

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of **Drinabant**.

Table 1: Receptor Binding Affinity

Target	Species	Ki (nM)	Radioligand	Source
CB1 Receptor	Not Specified	0.16-0.44	Not Specified	[3]

Table 2: Functional Activity

Assay	Target	Species	IC50 (nM)	Notes	Source
Agonist-stimulated Calcium Signal	CB1 Receptor	Human	25	Ineffective at hCB2-R	
Agonist-stimulated Calcium Signal	CB1 Receptor	Rat	10	Ineffective at rCB2-R	

Table 3: In Vivo Efficacy

Animal Model	Species	Dose Range	Route of Administration	Observed Effects	Source
Working and Episodic Memory	Rodent	1-3 mg/kg	Intraperitoneal (i.p.)	Improved performance in working memory tasks.	
Schizophrenia (Latent Inhibition)	Rodent	1, 3, and 10 mg/kg	Intraperitoneal (i.p.)	Reversed abnormally persistent latent inhibition induced by MK-801.	
Obesity/Metabolic Syndrome	Rat	10 mg/kg	Oral (once daily)	Reduced body weight and fat mass, increased lipolysis.	
Food Intake	Rat	30 mg/kg	Oral (gavage, single dose)	Pronounced reduction of food intake.	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

CB1 Receptor Radioligand Binding Assay

A standard radioligand binding assay is utilized to determine the binding affinity of **Drinabant** for the CB1 receptor.

- **Membrane Preparation:** Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor. The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
- **Assay Conditions:** The binding assay is typically performed in a 96-well plate format. A constant concentration of a suitable radioligand, such as [3H]-SR141716A, is incubated with the membrane preparation in the presence of increasing concentrations of **Drinabant**.
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- **Separation of Bound and Free Ligand:** Following incubation, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
- **Data Analysis:** The radioactivity retained on the filters is quantified using liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled CB1 ligand) from the total binding. The inhibition constant (K_i) is then calculated from the IC₅₀ value (the concentration of **Drinabant** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay: Agonist-Stimulated Calcium Mobilization

This assay measures the ability of **Drinabant** to antagonize the increase in intracellular calcium concentration induced by a CB1 receptor agonist.

- **Cell Culture:** A suitable cell line endogenously or recombinantly expressing the CB1 receptor is cultured under standard conditions.
- **Cell Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.
- **Assay Procedure:** The loaded cells are then incubated with varying concentrations of **Drinabant** before being challenged with a known CB1 receptor agonist.

- **Measurement:** The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
- **Data Analysis:** The IC50 value is determined by plotting the percentage inhibition of the agonist-induced calcium response against the concentration of **Drinabant**.

In Vivo Model: Diet-Induced Obesity in Rats

This model is used to evaluate the effect of **Drinabant** on body weight, food intake, and metabolic parameters in an obesity setting.

- **Induction of Obesity:** Male Wistar or Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of several weeks to induce obesity. A control group is maintained on a standard chow diet.
- **Drug Administration:** **Drinabant** is administered orally, for example, once daily at a dose of 10 mg/kg.
- **Measurements:** Body weight and food intake are monitored regularly throughout the study. At the end of the treatment period, various metabolic parameters can be assessed, including plasma levels of glucose, insulin, lipids, and adipokines. Body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).
- **Data Analysis:** The effects of **Drinabant** are compared to a vehicle-treated control group to determine its efficacy in reducing body weight and improving metabolic parameters.

In Vivo Model: MK-801-Induced Deficit in Latent Inhibition

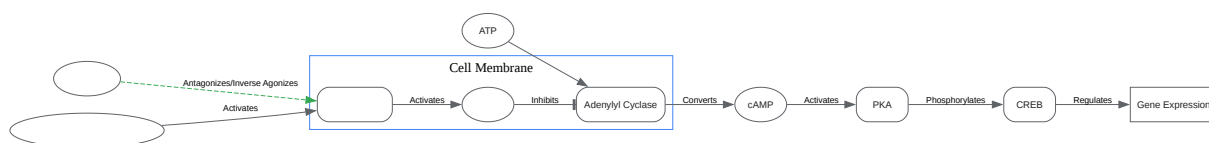
This model is used to assess the potential of **Drinabant** to ameliorate cognitive deficits relevant to schizophrenia.

- **Apparatus:** A standard operant conditioning chamber equipped with a lick tube and a tone generator is used.
- **Procedure:** The latent inhibition procedure consists of three phases:

- Pre-exposure Phase: On the first day, rats are habituated to the chamber. On the second day, one group of rats (pre-exposed group) is exposed to a series of auditory tones without any consequence. The other group (non-pre-exposed group) is placed in the chamber but does not receive the tones.
- Conditioning Phase: On the third day, all rats receive pairings of the auditory tone with a mild foot shock.
- Test Phase: On the fourth day, the rats are returned to the chamber, and their lick suppression in response to the tone is measured.
- Drug Treatment: **Drinabant** is administered intraperitoneally before the pre-exposure phase. The NMDA receptor antagonist MK-801 is used to induce a deficit in latent inhibition.
- Data Analysis: Latent inhibition is demonstrated by a weaker conditioned response (less lick suppression) in the pre-exposed group compared to the non-pre-exposed group. The ability of **Drinabant** to reverse the MK-801-induced disruption of latent inhibition is assessed.

Signaling Pathways and Visualizations

The interaction of **Drinabant** with the CB1 receptor influences downstream signaling cascades. As a Gi/o-coupled receptor, CB1 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. As an antagonist/inverse agonist, **Drinabant** is expected to block or reverse these effects.



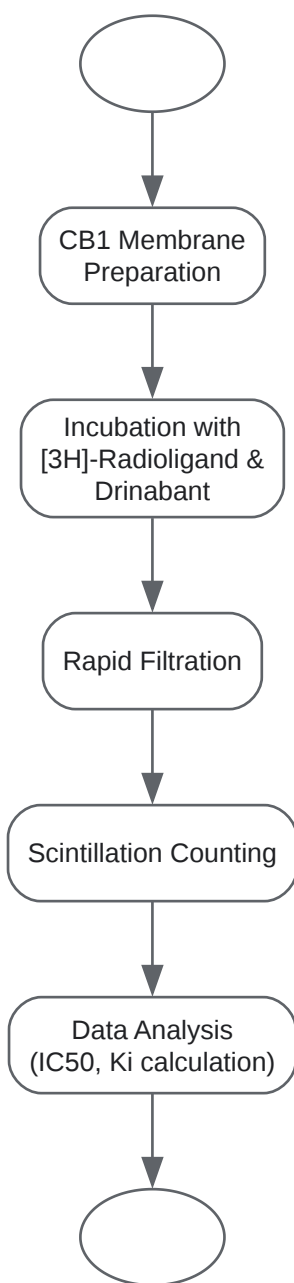
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Figure 1: Drinabant's antagonistic effect on the CB1 receptor-mediated inhibition of the cAMP pathway.



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Figure 2: Postulated inhibitory effect of **Drinabant** on the CB1 receptor-mediated activation of the ERK/MAPK pathway.



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Figure 3: General experimental workflow for a CB1 receptor radioligand binding assay.

Conclusion

Drinabant is a well-characterized, potent, and selective CB1 receptor antagonist. Its pharmacological profile demonstrates high affinity for the CB1 receptor and efficacy in preclinical models of obesity and cognitive dysfunction. This technical guide provides a consolidated resource of its quantitative pharmacological data and detailed experimental

protocols to support further research and understanding of CB1 receptor antagonism. While its clinical development was halted, the data on **Drinabant** remains valuable for the scientific community in the ongoing exploration of the therapeutic potential of modulating the endocannabinoid system.

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